Cas no 1251929-90-4 (2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide)

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide is a specialized hydrazide derivative featuring a thiazole moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the 4-methylthiazol-2-yl group contributes to its unique electronic and steric properties, making it a valuable intermediate for constructing heterocyclic compounds. The hydrazide functionality offers versatility in condensation and cyclization reactions, while the hydroxyl group provides additional reactivity for derivatization. This compound is particularly useful in the development of pharmacologically active molecules, owing to its structural compatibility with bioactive scaffolds. Its well-defined molecular structure ensures consistent performance in synthetic applications.
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide structure
1251929-90-4 structure
Product name:2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
CAS No:1251929-90-4
MF:C7H11N3O2S
Molecular Weight:201.246139764786
MDL:MFCD30472016
CID:4565052

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
    • 2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanehydrazide
    • 2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanohydrazide
    • BAC92990
    • W12888
    • MDL: MFCD30472016
    • インチ: 1S/C7H11N3O2S/c1-4-3-13-6(9-4)7(2,12)5(11)10-8/h3,12H,8H2,1-2H3,(H,10,11)
    • InChIKey: JWNBIPXBENICMO-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1C(C(NN)=O)(C)O

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 117

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110029-5g
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
1251929-90-4 97%
5g
¥10732.00 2024-08-09
eNovation Chemicals LLC
D774402-10g
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide
1251929-90-4 95%
10g
$2715 2024-06-06
A2B Chem LLC
AX10654-500mg
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
1251929-90-4 95%
500mg
$278.00 2024-04-20
Aaron
AR01DJRE-500mg
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide
1251929-90-4 95%
500mg
$321.00 2023-12-16
1PlusChem
1P01DJJ2-1g
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide
1251929-90-4 95%
1g
$395.00 2024-07-09
Aaron
AR01DJRE-5g
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide
1251929-90-4 95%
5g
$1331.00 2023-12-16
Aaron
AR01DJRE-250mg
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide
1251929-90-4 95%
250mg
$227.00 2023-12-16
A2B Chem LLC
AX10654-100mg
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
1251929-90-4 95%
100mg
$109.00 2024-04-20
abcr
AB488638-250mg
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide; .
1251929-90-4
250mg
€437.10 2025-02-27
1PlusChem
1P01DJJ2-5g
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide
1251929-90-4 95%
5g
$1219.00 2024-07-09

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 関連文献

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazideに関する追加情報

Professional Introduction to Compound with CAS No. 1251929-90-4 and Product Name: 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide

The compound with the CAS number 1251929-90-4 and the product name 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The presence of both hydroxyl and hydrazide functional groups, coupled with a thiazole moiety, makes it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds derived from heterocyclic structures. Among these, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide is no exception, as it combines the benefits of these structural motifs with additional functional groups that enhance its reactivity and biological activity. This compound has been the subject of numerous studies aimed at elucidating its mechanism of action and exploring its potential in treating various diseases.

One of the most compelling aspects of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide is its ability to interact with biological targets in a highly specific manner. The hydroxyl group provides a site for hydrogen bonding, which is crucial for binding to proteins and enzymes, while the hydrazide moiety can participate in Schiff base formation, further enhancing its interaction with biological molecules. These properties make it an attractive scaffold for designing drugs that can modulate enzyme activity or inhibit the progression of diseases.

Recent research has highlighted the potential of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide in addressing neurological disorders. Studies have shown that compounds with similar structural features can cross the blood-brain barrier and exert neuroprotective effects. The thiazole ring, in particular, has been found to possess antioxidant properties that can help mitigate oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. By incorporating this moiety into 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide, researchers aim to develop treatments that can slow down or even reverse the progression of these conditions.

The hydrazide group in 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide also opens up possibilities for further chemical modifications. Hydrazides are known to be versatile intermediates that can undergo various reactions, including condensation reactions with aldehydes and ketones to form Schiff bases. These Schiff bases have been explored for their antimicrobial and anti-inflammatory properties, making them valuable candidates for therapeutic applications. By leveraging these reactivity patterns, chemists can design derivatives of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide that exhibit enhanced biological activity or improved pharmacokinetic profiles.

In addition to its potential in drug development, 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide has shown promise as a tool compound in biochemical research. Its unique structure allows researchers to study the interactions between small molecules and biological targets at a molecular level. This information is crucial for understanding disease mechanisms and developing targeted therapies. Furthermore, the compound's stability under various conditions makes it suitable for use in high-throughput screening assays, where large numbers of compounds are tested against different biological targets simultaneously.

The synthesis of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high yield and purity. Researchers have developed efficient synthetic routes that involve multi-step reactions starting from readily available precursors. These methods not only facilitate the production of 2-Hydroxy-2-(4-methylthiazol-2-y l)propanehydrazide but also provide insights into new synthetic strategies that can be applied to other complex molecules.

As interest in natural product-inspired drug discovery continues to grow, compounds like 1251929-90-4 are becoming increasingly important. Natural products often contain complex structures that are difficult to synthesize but exhibit remarkable biological activity. By studying compounds derived from natural sources or inspired by them, researchers can identify new lead structures for drug development. The thiazole derivative 1251929-90-4, with its unique combination of functional groups, represents such a lead structure that has the potential to inspire new therapeutic agents.

The future prospects for 1251929 90 4 are bright, with ongoing research aimed at expanding its applications in medicine and biotechnology. As our understanding of biological pathways grows, so does the need for innovative compounds that can modulate these pathways effectively. The versatility of 1251929 90 4, coupled with its potential as a tool compound and lead structure, positions it as a valuable asset in the chemical and pharmaceutical industries.

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